molecular formula C28H30N2 B2710747 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 321433-04-9

1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2710747
CAS No.: 321433-04-9
M. Wt: 394.562
InChI Key: KJMZRPRXDRZFMK-DTQAZKPQSA-N
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Description

1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a complex organic compound featuring a benzimidazole core Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science

Mechanism of Action

Preparation Methods

The synthesis of 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Styryl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with the benzimidazole core using a palladium catalyst.

    Addition of the Tert-butylbenzyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction may produce benzimidazole ethyl derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Comparison with Similar Compounds

Similar compounds to 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole include other benzimidazole derivatives with different substituents. Some examples are:

    1-(4-Methylbenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-vinyl-1H-1,3-benzimidazole: Similar structure but with a vinyl group instead of a styryl group.

    1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-phenyl-1H-1,3-benzimidazole: Similar structure but with a phenyl group instead of a styryl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2/c1-20-17-25-26(18-21(20)2)30(19-23-11-14-24(15-12-23)28(3,4)5)27(29-25)16-13-22-9-7-6-8-10-22/h6-18H,19H2,1-5H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZRPRXDRZFMK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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